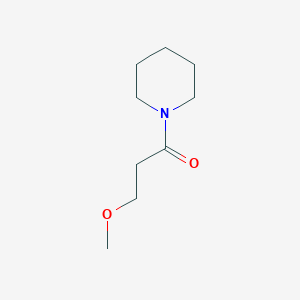
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate, also known as TEAOC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Transformations
Innovations in Synthesis : A study by Moskalenko and Boev (2014) discussed the intramolecular nucleophilic opening of the oxirane ring in a related compound, leading to the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This highlights the compound's utility in creating complex cyclic structures useful in various synthetic applications (Moskalenko & Boev, 2014).
Molecular Structure Characterization : Moriguchi et al. (2014) synthesized a cyclic amino acid ester from a related compound through intramolecular lactonization. The study emphasizes the structural characterization of such compounds using spectroscopic techniques, which is essential for their application in synthetic organic chemistry (Moriguchi et al., 2014).
Masked Dipoles for Cycloaddition Reactions : Yadav and Sriramurthy (2005) explored silylmethyl-substituted aziridine and azetidine as masked dipoles for cycloaddition reactions. This research showcases the compound's potential in generating various cyclic and acyclic products, demonstrating its versatility in synthetic chemistry (Yadav & Sriramurthy, 2005).
Application in Nucleoside Chemistry : Research by Peterson et al. (1999) detailed the synthesis of amide-linked ribonucleoside dimers from related precursors, illustrating the compound's role in the development of novel nucleoside analogues with potential biological applications (Peterson et al., 1999).
Spiro Compound Synthesis : Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the importance of such compounds in accessing chemical space complementary to traditional cyclic systems like piperidines (Meyers et al., 2009).
properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-18-11(16)6-14(10-7-19-10)8-15(9-14)12(17)20-13(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCZPKQURXTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2653771.png)


![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2653779.png)
![6-Cyclopropyl-2-[[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2653781.png)



![3-benzyl-N-cycloheptyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2653787.png)
![2-[3-(Phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid](/img/structure/B2653788.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide](/img/structure/B2653789.png)

![2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2653793.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653794.png)